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Compound of Interest

Compound Name: QR-6401

Cat. No.: B10856290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor activity of the novel CDK2

inhibitor, QR-6401, against standard-of-care chemotherapeutics and other relevant CDK

inhibitors. The information presented is supported by experimental data to aid in the evaluation

of QR-6401's potential as a therapeutic agent for ovarian cancer.

Executive Summary
QR-6401, a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2),

has demonstrated significant antitumor efficacy in a preclinical model of ovarian cancer. This

guide compares its performance with standard chemotherapies, Cisplatin and Paclitaxel, as

well as other CDK inhibitors, Dinaciclib and Milciclib, which have also been evaluated in similar

preclinical settings. The data indicates that QR-6401 exhibits a compelling antitumor profile,

warranting further investigation.

Data Presentation
In Vitro Kinase Inhibitory Activity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. QR-6401
has been profiled against a panel of cyclin-dependent kinases to determine its selectivity.
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Kinase Target
QR-6401 IC50 (nM)
[1]

Dinaciclib IC50
(nM)

Milciclib IC50 (nM)

CDK2/Cyclin E1 0.37 1 45

CDK1/Cyclin B 22 1 -

CDK4/Cyclin D1 45 - -

CDK5/p25 - 1 -

CDK6/Cyclin D3 34 - -

CDK9/Cyclin T1 10 4 -

Note: IC50 values for Dinaciclib and Milciclib are sourced from various publications and may

have been determined under different experimental conditions. A direct comparison should be

made with caution.

In Vivo Antitumor Efficacy in Ovarian Cancer Xenograft
Models
The antitumor activity of QR-6401 and comparator agents was evaluated in mouse xenograft

models of human ovarian cancer. The primary endpoint for comparison is the percentage of

Tumor Growth Inhibition (TGI).
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Compound Xenograft Model Dosing Schedule
Tumor Growth
Inhibition (TGI) (%)

QR-6401 OVCAR3
50 mg/kg, oral, twice

daily for 28 days
78%[2]

Dinaciclib A2780 - 57.7%

Milciclib Ovarian Cancer Model - 64-91%

Cisplatin OVCAR3

Representative: 2.5

mg/kg, intraperitoneal,

weekly

Variable

Paclitaxel OVCAR3

Representative: 15

mg/kg, intraperitoneal,

every 3 weeks

Variable

Note: The efficacy of standard-of-care agents can vary significantly based on the specific

protocol and tumor model. The data for Milciclib represents a range reported across various

tumor models.

Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative
Protocol)
Biochemical IC50 values are determined using a radiometric kinase assay. Recombinant

human CDK-cyclin complexes are incubated with the test compound at various concentrations

in the presence of a substrate (e.g., Histone H1) and [γ-³³P]ATP. The reaction is allowed to

proceed for a specified time at a controlled temperature and then stopped. The amount of

incorporated radiolabel into the substrate is quantified using a scintillation counter. The IC50

value is calculated as the concentration of the compound that inhibits 50% of the kinase

activity.

In Vivo Ovarian Cancer Xenograft Model (QR-6401)
Cell Line: OVCAR3 human ovarian adenocarcinoma cells were used to establish the

xenograft model.[2]
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Animal Model: Female athymic nude mice are typically used for these studies.

Tumor Implantation: OVCAR3 cells are harvested and suspended in a suitable medium,

often mixed with Matrigel, and injected subcutaneously into the flank of each mouse.

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are

randomized into treatment and control groups. QR-6401 was administered orally via gavage

at a dose of 50 mg/kg twice daily for 28 consecutive days.[2] The vehicle control group

receives the formulation excipients on the same schedule.

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study.

The primary efficacy endpoint is the percentage of Tumor Growth Inhibition (TGI), calculated

at the end of the study.

Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway in Cell Cycle Progression
The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase

transition of the cell cycle, a critical checkpoint for cell proliferation. QR-6401 exerts its

antitumor effect by inhibiting this complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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